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molecular formula C11H15NO B8781562 2-phenyl-N-propylacetamide CAS No. 64075-36-1

2-phenyl-N-propylacetamide

Cat. No. B8781562
M. Wt: 177.24 g/mol
InChI Key: HTSYYPRWWXXRSC-UHFFFAOYSA-N
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Patent
US07956216B2

Procedure details

EDAC.HCl (959 mg, 5 mmol) was added to a mixture of phenylacetic acid (681 mg, 5 mmol), propylamine (411 μL, 5 mmol) and HOBT (676 mg, 5 mmol) in 5 mL of CH3CN. The reaction was stirred for 72 hours. After this time, the mixture was diluted with AcOEt. The organic layer was washed three times with HCl 2N, three times with NaOH 2N, dried over MgSO4 and concentrated. A with solid was obtained (576 mg, 65%). NMR 1H (ppm, CDCl3): 7.39-7.24 (m, 5H), 5.38 (br. s., 1H), 3.57 (s, 2H), 3.20-3.13 (m, 2H), 1.45 (sex. J3=7.19 Hz, 2H), 0.83 (t, J3=7.40 Hz, 3H).
Quantity
959 mg
Type
reactant
Reaction Step One
Quantity
681 mg
Type
reactant
Reaction Step One
Quantity
411 μL
Type
reactant
Reaction Step One
Name
Quantity
676 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CCN=C=[N:5][CH2:6][CH2:7][CH2:8]N(C)C.Cl.[C:13]1([CH2:19][C:20]([OH:22])=O)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C(N)CC.C1C=CC2N(O)N=NC=2C=1>CC#N.CCOC(C)=O>[C:13]1([CH2:19][C:20]([NH:5][CH2:6][CH2:7][CH3:8])=[O:22])[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:0.1|

Inputs

Step One
Name
Quantity
959 mg
Type
reactant
Smiles
CCN=C=NCCCN(C)C.Cl
Name
Quantity
681 mg
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)O
Name
Quantity
411 μL
Type
reactant
Smiles
C(CC)N
Name
Quantity
676 mg
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
5 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 72 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic layer was washed three times with HCl 2N, three times with NaOH 2N
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
A with solid was obtained (576 mg, 65%)

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
Smiles
C1(=CC=CC=C1)CC(=O)NCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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